molecular formula C26H48O13 B11935579 Propargyl-PEG11-acid

Propargyl-PEG11-acid

Cat. No.: B11935579
M. Wt: 568.7 g/mol
InChI Key: WEUITYPMLQTCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG11-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a heterobifunctional molecule, featuring a carboxylic acid group at one end and a propargyl group at the other. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, due to its alkyne functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG11-acid can be synthesized through a series of chemical reactions involving the introduction of the propargyl group and the PEG chain. One common method involves the reaction of propargyl alcohol with a PEG derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG11-acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Propargyl-PEG11-acid exerts its effects primarily through its alkyne functionality, which allows it to participate in CuAAC reactions. The copper catalyst facilitates the cycloaddition of the alkyne group with azide compounds, forming stable triazole linkages. This mechanism is widely exploited in the synthesis of complex molecules and bioconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG11-acid is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in various applications. This makes it particularly useful in bioconjugation and drug delivery systems, where longer PEG chains can improve the stability and bioavailability of the final product .

Properties

Molecular Formula

C26H48O13

Molecular Weight

568.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C26H48O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-26(27)28/h1H,3-25H2,(H,27,28)

InChI Key

WEUITYPMLQTCEG-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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